An In-Depth Technical Guide to PROTAC HK2 Degrader-1: Components, Mechanism, and Experimental Protocols
An In-Depth Technical Guide to PROTAC HK2 Degrader-1: Components, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC HK2 Degrader-1, a proteolysis-targeting chimera designed to induce the degradation of Hexokinase 2 (HK2). This document details its core components, mechanism of action, and provides in-depth experimental protocols for its synthesis, characterization, and evaluation.
Core Components and Mechanism of Action
PROTAC HK2 Degrader-1 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the target protein (Hexokinase 2), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker that connects these two moieties.[1][2]
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Target Ligand (Warhead): Lonidamine, an inhibitor of Hexokinase 2 (HK2), serves as the warhead that specifically targets the PROTAC to HK2.[1][2]
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E3 Ligase Ligand: Thalidomide (B1683933) is utilized to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
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Linker: A flexible polyethylene (B3416737) glycol (PEG)-based linker connects Lonidamine and Thalidomide, facilitating the formation of a stable ternary complex between HK2 and CRBN.
The mechanism of action involves the PROTAC-mediated formation of a ternary complex between HK2 and the CRBN E3 ligase.[2] This proximity induces the ubiquitination of HK2, marking it for degradation by the 26S proteasome. The degradation of HK2, a key enzyme in glycolysis, leads to mitochondrial damage and initiates GSDME-dependent pyroptosis, a form of inflammatory programmed cell death, in cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for PROTAC HK2 Degrader-1.
| Cell Line | DC50 (μM) for HK2 Degradation | Reference |
| 4T1 (murine breast cancer) | 2.56 | [2] |
| MDA-MB-231 (human breast cancer) | 0.79 | [2] |
| Cell Line | IC50 (μM) for Cell Proliferation Inhibition | Reference |
| 786-O (renal cell carcinoma) | 34.07 | [2] |
| 4T1 (murine breast cancer) | 5.08 | [2] |
| PANC-1 (pancreatic cancer) | 31.53 | [2] |
| HGC-27 (gastric cancer) | 6.11 | [2] |
| MCF-1 (non-tumorigenic breast epithelial) | 21.65 | [2] |
| Parameter | Value | Reference |
| Molecular Weight | 647.51 g/mol | [1] |
| Formula | C32H28Cl2N6O5 | [1] |
| Solubility (in DMSO) | 100 mg/mL (requires sonication) | [1] |
| In Vivo Dosing (mouse model) | 50 mg/kg, intraperitoneal injection, twice daily | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, in vitro, and in vivo evaluation of PROTAC HK2 Degrader-1.
Synthesis of PROTAC HK2 Degrader-1
The synthesis of PROTAC HK2 Degrader-1 involves a multi-step process, beginning with the synthesis of functionalized Lonidamine and Thalidomide precursors, followed by their conjugation via a suitable linker. The following is a plausible synthetic scheme based on established methods for PROTAC synthesis.
Step 1: Synthesis of a Linker-Modified Thalidomide.
A common strategy involves the use of a thalidomide derivative with a reactive handle for linker attachment. For example, 4-hydroxythalidomide can be reacted with a bifunctional PEG linker, such as a tosylated PEG, via a Williamson ether synthesis.
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Materials: 4-hydroxythalidomide, tosylated PEG linker (e.g., PEG3-OTs), potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF).
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Procedure:
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Dissolve 4-hydroxythalidomide (1 equivalent) and K₂CO₃ (2-3 equivalents) in anhydrous DMF.
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Add the tosylated PEG linker (1.2 equivalents) to the mixture.
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Heat the reaction to 60-80°C and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purify the linker-modified thalidomide by column chromatography.
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Step 2: Synthesis of a Functionalized Lonidamine Derivative.
Lonidamine possesses a carboxylic acid group that can be activated for amide bond formation.
Step 3: Coupling of Functionalized Lonidamine and Linker-Modified Thalidomide.
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Materials: Linker-modified thalidomide from Step 1, Lonidamine, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), in an aprotic solvent like DMF.
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Procedure:
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Dissolve Lonidamine (1 equivalent) in anhydrous DMF.
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Add the coupling agent (1.1 equivalents) and DIPEA (2 equivalents).
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Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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Add the linker-modified thalidomide (1 equivalent) to the reaction mixture.
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Stir at room temperature for 12-24 hours.
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Monitor the reaction by LC-MS.
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Upon completion, purify the final PROTAC HK2 Degrader-1 product using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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In Vitro Degradation Assay (Western Blot)
This protocol describes the use of Western blotting to determine the DC50 of PROTAC HK2 Degrader-1.
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Cell Culture: Plate breast cancer cells (e.g., 4T1 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.
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Treatment: Treat the cells with increasing concentrations of PROTAC HK2 Degrader-1 (e.g., 0.01 to 100 µM) for a specified time (e.g., 24 or 36 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer:
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Normalize protein amounts and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against HK2 (e.g., rabbit anti-HK2, 1:1000 dilution) overnight at 4°C.
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Incubate with a loading control antibody (e.g., mouse anti-GAPDH, 1:5000 dilution) to ensure equal protein loading.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
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Detection and Analysis:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensities using densitometry software. Normalize the HK2 signal to the loading control.
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Calculate the percentage of HK2 degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 value.
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CRBN Binding Assay (TR-FRET)
A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay can be used to confirm the binding of PROTAC HK2 Degrader-1 to CRBN.
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Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to tagged CRBN and a fluorescently labeled small molecule tracer that binds to CRBN. A PROTAC that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
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Reagents:
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Recombinant tagged CRBN (e.g., His-tagged or GST-tagged).
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Tb-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb).
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A fluorescently labeled CRBN ligand (tracer).
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PROTAC HK2 Degrader-1.
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Procedure:
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In a 384-well plate, add the recombinant CRBN protein and the Tb-labeled antibody.
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Add the fluorescently labeled CRBN tracer.
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Add serial dilutions of PROTAC HK2 Degrader-1.
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Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
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Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the PROTAC to determine the IC50 value for CRBN binding.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PROTAC HK2 Degrader-1 in a breast cancer xenograft model.
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Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).
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Cell Implantation:
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Subcutaneously inject 4T1 or MDA-MB-231 cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.
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Monitor tumor growth regularly using calipers.
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Treatment:
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When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
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Administer PROTAC HK2 Degrader-1 (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, twice daily, for a specified duration (e.g., 21 days).
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Monitoring:
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Measure tumor volume and body weight 2-3 times per week.
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Monitor the overall health of the animals.
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Endpoint Analysis:
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At the end of the study, euthanize the mice and excise the tumors.
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Measure the final tumor weight and volume.
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Tumor tissues can be used for further analysis, such as Western blotting to confirm HK2 degradation and immunohistochemistry to assess markers of proliferation and cell death.
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Visualizations
Signaling Pathway of PROTAC HK2 Degrader-1
Caption: Mechanism of action of PROTAC HK2 Degrader-1.
Experimental Workflow for In Vitro Degradation Assay
Caption: Workflow for Western blot analysis of HK2 degradation.
Logical Relationship of PROTAC HK2 Degrader-1 Components
Caption: Core components of PROTAC HK2 Degrader-1.
